Boc-met-gly-OH

Solid-State Characterization Stereochemistry Peptide Conformation

Peptide chemists synthesizing Met-Gly-containing sequences via Boc chemistry face oxidation-prone methionine residues and incompatibility of Fmoc strategies with thioester synthesis. Boc-Met-Gly-OH resolves these bottlenecks as a pre-formed, Boc-protected dipeptide building block. • Enables direct Boc-chemistry incorporation of the Met-Gly motif without stepwise coupling errors. • Mandatory for peptide α-thioester preparation for Native Chemical Ligation-Fmoc analogs are incompatible. • Serves as a critical starting material for generating oxidized impurity reference standards (Met-sulfoxide/sulfone) for stability-indicating HPLC/LC-MS method validation. • Supports SAR studies of Met-Gly-containing bioactive peptides (CCK, enkephalins) where stereochemical or sequence substitution invalidates biological relevance.

Molecular Formula C12H22N2O5S
Molecular Weight 306.38 g/mol
CAS No. 23446-03-9
Cat. No. B558160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-met-gly-OH
CAS23446-03-9
SynonymsBOC-MET-GLY-OH; 23446-03-9; BOC-L-METHIONYL-GLYCINE; SCHEMBL9611898; CTK7B5607; PEKPTLWQVLOJAJ-QMMMGPOBSA-N; ZINC2530788; tert.-butyloxycarbonyl-L-methionyl-glycine; N-tert-butyloxycarbonyl-L-methionyl-glycine
Molecular FormulaC12H22N2O5S
Molecular Weight306.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O
InChIInChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1
InChIKeyPEKPTLWQVLOJAJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Met-Gly-OH: Specialized Dipeptide for Boc-Strategy Peptide Synthesis


Boc-Met-Gly-OH (CAS 23446-03-9), also known as N-tert-butoxycarbonyl-L-methionyl-glycine, is a protected dipeptide comprising an N-terminal Boc-protected L-methionine residue linked to a C-terminal glycine residue [1]. With a molecular formula of C₁₂H₂₂N₂O₅S and a molecular weight of 306.38 g/mol, this compound serves as a key intermediate in peptide synthesis, particularly within the tert-butyloxycarbonyl (Boc) protection strategy [2]. The Boc group confers acid-labile protection to the methionine amino group, enabling its removal under mild acidic conditions using trifluoroacetic acid (TFA) to allow for subsequent peptide chain elongation . Its design is distinct from simple protected amino acids, as it pre-forms the Met-Gly amide bond, thereby offering a strategic advantage in the assembly of peptides containing this specific dipeptide motif. The compound's methionine residue introduces susceptibility to oxidation, making it a critical tool for investigating redox-sensitive peptide therapeutics and understanding oxidative degradation pathways [3].

1
Boc-strategy peptide assembly – acid-labile Boc protection compatible with standard TFA cleavage protocols.
2
Pre-formed Met-Gly amide bond – simplifies insertion of this dipeptide motif into target sequences.
3
Methionine oxidation probe – supports redox-sensitive peptide studies and forced degradation research.

Why Boc-Met-Gly-OH Cannot Be Substituted by Analogs


The substitution of Boc-Met-Gly-OH with its closest analogs is not feasible due to fundamental differences in stereochemistry, sequence order, and orthogonal protection chemistry, each of which carries distinct and quantifiable consequences for peptide structure, function, and synthetic protocol compatibility. Replacing the L-methionine with its D-enantiomer (Boc-D-Met-Gly-OH) produces a stereoisomer that, while sharing identical molecular weight and formula, exhibits a significantly elevated melting point (127-131 °C vs. 88-90 °C), reflecting altered crystal packing and conformational properties that directly impact peptide secondary structure and proteolytic stability . Inverting the sequence to Boc-Gly-Met-OH (CAS 51529-39-6) yields a regioisomer with a different spatial orientation of the amino acid side chains, which will inevitably alter the peptide's backbone conformation and its interactions with biological targets [1]. Furthermore, swapping the Boc group for an Fmoc group (as in Fmoc-Met-Gly-OH) necessitates a complete change in synthesis strategy from acid-labile to base-labile deprotection, which is incompatible with established Boc-chemistry protocols and can lead to different side-reaction profiles, such as aspartimide formation [2]. These are not merely minor variations; they represent distinct chemical entities with divergent physical properties, reactivities, and biological outcomes, making generic substitution scientifically and procedurally invalid.

Target Boc-Met-Gly-OH (L-Met)
Analog Boc-D-Met-Gly-OH
Stereochemical inversion alters solid-state conformation and peptide backbone pre-organization; melting point shifts by ~40 °C, reflecting distinct crystal packing. Biological activity and proteolytic stability may not transfer.
Target Boc-Met-Gly-OH (Met-Gly sequence)
Analog Boc-Gly-Met-OH
Regioisomeric sequence flips side-chain orientation, likely altering secondary structure propensity. Conformational bias cannot be assumed equivalent; SAR interpretation may be confounded.
Target Boc-Met-Gly-OH (acid-labile Boc)
Analog Fmoc-Met-Gly-OH
Protection group strategy mismatch: Boc requires acidic final cleavage (e.g., HF), Fmoc uses base-labile removal. Synthetic route and side-reaction profiles differ; protocols are not interchangeable without redesign.

Quantitative Comparison: Boc-Met-Gly-OH vs. Closest Analogs


Melting Point & Conformation: L-Met vs. D-Met Stereochemistry

A direct comparison of melting points reveals a substantial 39-41°C difference between Boc-Met-Gly-OH (L-isomer) and its enantiomer, Boc-D-Met-Gly-OH (D-isomer). The L-isomer exhibits a melting point range of 88-90 °C [1], while the D-isomer melts at 127-131 °C . This stark contrast in a fundamental physical property is attributed to the D-methionine side chain introducing conformational disorder that reduces crystal packing efficiency in the L-isomer relative to the more ordered D-isomer lattice . Such differences are critical as they can influence handling, purification, and, more importantly, the pre-organization of the peptide backbone, which is a key determinant of biological activity and receptor binding.

Melting point shift
Head-to-head
Δ 39–41 °C (L-Met: 88–90 °C; D-Met: 127–131 °C)
Indicates distinct solid-state packing and conformational preferences.
Literature values; crystallization behavior review recommended.
Solid-State Characterization Stereochemistry Peptide Conformation Crystal Engineering

Sequence-Dependent Conformational Effects: Met-Gly vs. Gly-Met

The sequence order of amino acids in a dipeptide building block directly dictates its conformational space. A study on the homologous series Boc-Gly-Metₙ-OMe (n=1-6) demonstrates that oligomers with the reversed Gly-Met sequence are essentially disordered in hexafluoroacetone sesquihydrate but begin forming defined secondary structures only at n > 4 in trifluoroethanol [1]. While direct quantitative comparison data for Boc-Met-Gly-OH vs. Boc-Gly-Met-OH is not available from the provided sources, this class-level inference strongly suggests that the target compound (Met-Gly sequence) will impart a different conformational bias to a growing peptide chain compared to its regioisomer (Gly-Met sequence). This is a critical consideration for designing peptides with specific turns, helices, or sheet structures, as the local sequence context governs global folding.

Sequence conformation
Class-level
Direct dipeptide comparison not quantified; class behavior suggests distinct conformational bias.
Met-Gly vs. Gly-Met order may shift secondary structure formation.
Data to verify; oligomer studies indicate sequence-dependent folding.
Peptide Conformation Structure-Activity Relationship (SAR) NMR Spectroscopy Regioisomerism

Synthetic Strategy: Boc vs. Fmoc Protection Orthogonality

The choice between Boc and Fmoc protection strategies is a fundamental decision in peptide synthesis, each with distinct procedural requirements and outcomes. The Fmoc strategy has largely replaced Boc for routine synthesis due to its true orthogonality (Fmoc is base-labile, side-chain protecting groups are acid-labile) and the avoidance of highly toxic hydrofluoric acid (HF) required for final cleavage in Boc chemistry [1]. However, the Boc strategy remains advantageous for specific applications, notably the synthesis of peptide thioesters for native chemical ligation and when working with established Drug Master Files (DMFs) [2]. A direct comparison in the synthesis of neurokinin A antagonists showed the Fmoc strategy provided superior yield and purity of the crude peptides [3]. Therefore, selecting Boc-Met-Gly-OH over its Fmoc-protected analog is not a matter of generic substitution but a strategic choice dictated by the overall synthetic route, compatibility with existing protocols, and the specific requirements of the target peptide (e.g., the need for a thioester).

Boc vs. Fmoc strategy
Method context
Boc compatible with thioester synthesis and established DMFs; Fmoc showed higher crude purity in a neurokinin A antagonist synthesis.
Synthetic route must align with protection strategy; switching requires full protocol redesign.
SPPS comparison; yields may vary by sequence.
Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Reaction Orthogonality Process Chemistry

Methionine Oxidation: A Tool for Redox-Sensitive Peptide Research

The presence of a methionine residue makes Boc-Met-Gly-OH inherently susceptible to oxidation, a well-characterized degradation pathway for peptide and protein therapeutics [1]. The methionine thioether group can be oxidized to methionine sulfoxide and further to methionine sulfone, a process catalyzed by trace metals, peroxides, and light [2]. This contrasts sharply with analogs lacking the oxidizable thioether, such as Boc-Ala-Gly-OH or Boc-Nle-Gly-OH (where methionine is replaced by the isosteric norleucine). While this oxidation is a liability in the final drug product, it is a precisely defined and quantifiable property that makes Boc-Met-Gly-OH an invaluable tool for research. It allows scientists to purposely study the effects of oxidation on peptide structure and function, develop formulation strategies to mitigate this degradation pathway (e.g., using antioxidants like free methionine or EDTA [3]), and create authentic oxidized standards for analytical method development (e.g., RP-HPLC and LC-MS [4]).

Methionine oxidation
Class-level
Susceptible to oxidation at thioether; forms sulfoxide/sulfone under H₂O₂, light, or metal catalysis.
Enables forced degradation studies and oxidized standard generation.
Compare with non-oxidizable isosteres (e.g., Nle) for redox research.
Peptide Stability Oxidative Degradation Methionine Sulfoxide Forced Degradation Studies Formulation Development

Procurement Scenarios: Boc-Met-Gly-OH Value Over Analogs


Peptide Thioester Synthesis via Boc-SPPS

Researchers and process chemists engaged in the synthesis of peptide α-thioesters for Native Chemical Ligation (NCL) must use Boc-chemistry building blocks like Boc-Met-Gly-OH. Fmoc-based strategies are not directly compatible with standard thioester synthesis, making the Boc analog the only viable choice for this critical application [1]. This scenario is non-negotiable; substitution with an Fmoc-protected dipeptide would cause the entire synthetic route to fail.

Stability-Indicating Analytical Method Development

In the development of peptide therapeutics containing a Met-Gly motif, Boc-Met-Gly-OH serves as a key starting material for synthesizing both the target peptide and its oxidized impurities (methionine sulfoxide/sulfone). These impurities are essential for developing and validating stability-indicating HPLC and LC-MS methods [2]. Analogs lacking the methionine residue cannot be used to generate these critical reference standards, making Boc-Met-Gly-OH irreplaceable for this regulatory-focused workflow.

Forced Degradation Studies for Formulation Development

To design a robust formulation for a methionine-containing peptide drug, scientists must understand its oxidative degradation pathways. Boc-Met-Gly-OH or peptides derived from it are subjected to forced degradation conditions (e.g., exposure to H₂O₂, light, or metal ions) to identify degradation products and quantify oxidation rates [3]. This data directly informs the selection of stabilizing excipients (e.g., methionine as an antioxidant, EDTA as a chelator) and appropriate storage conditions (e.g., -20°C, protection from light) [4]. Using a non-oxidizable analog would provide no relevant information for this critical development activity.

SAR Studies of Methionine-Containing Bioactive Peptides

When studying bioactive peptides like cholecystokinin (CCK) or enkephalins, which contain a Met-Gly sequence , researchers require the exact dipeptide building block to construct analogs and probe the functional role of the methionine residue. Substituting with a D-amino acid (Boc-D-Met-Gly-OH) would introduce a non-natural stereocenter, likely abolishing or drastically altering biological activity, while using a regioisomer (Boc-Gly-Met-OH) would change the local backbone conformation and side-chain presentation [5]. Boc-Met-Gly-OH is therefore mandatory for accurate SAR studies.

Application
Selection Property
Validation Focus
Peptide thioester synthesis (NCL)
Boc-chemistry compatibility
Thioester formation and ligation efficiency
Stability-indicating method development
Oxidation liability (Met residue)
Oxidized impurity profiling and method validation
Forced degradation / formulation studies
Defined oxidative pathway
Degradation product identification and stabilizer screening
SAR of Met-containing bioactive peptides
Native L-Met stereochemistry and sequence
Conformation and bioactivity verification

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